8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
Description
Properties
CAS No. |
62216-17-5 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(8-carbamoyl-3-methyl-6,7-dihydro-5H-quinolin-8-yl) acetate |
InChI |
InChI=1S/C13H16N2O3/c1-8-6-10-4-3-5-13(12(14)17,18-9(2)16)11(10)15-7-8/h6-7H,3-5H2,1-2H3,(H2,14,17) |
InChI Key |
VJCNPRJMEOSJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)(C(=O)N)OC(=O)C)N=C1 |
Origin of Product |
United States |
Preparation Methods
Domino Reduction-Reductive Amination
A key method involves domino reactions starting from nitroaryl ketones. For example, 2-nitro-3-methylacetophenone undergoes hydrogenation (5% Pd/C, H₂, 80°C) to form 3-methyl-1,2,3,4-tetrahydroquinoline. Subsequent reductive amination with formaldehyde introduces the N-methyl group, achieving yields of 93–98%. This strategy is limited by the need for precise steric control to avoid over-reduction.
Table 1: Cyclization Conditions and Yields
Functionalization of Tetrahydroquinoline Intermediates
Acetylation of 8-Hydroxy Derivatives
The acetate group is introduced via esterification of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline. Activated manganese dioxide in dry dichloromethane oxidizes the hydroxyl group, followed by acetylation with acetic anhydride (pyridine, 0°C, 2 h). This method achieves 85–90% purity but requires rigorous exclusion of moisture.
Cyanide-Mediated Cyanation
Patent US8058440B2 describes cyanation of brominated intermediates (e.g., 2-bromo-5-methyltetrahydrothiazolo[5,4-c]pyridine) using metal cyanides (NaCN, 140–160°C, N,N-dimethylacetamide). Hydrolysis with LiOH/EtOH converts the nitrile to a carbamoyl group, yielding 78–87%.
Electrophilic Cyclization with Meldrum’s Acid
Recent methods employ acyl Meldrum’s acids for one-pot carbamoyl formation. Enaminones react with benzoyl Meldrum’s acid (DCE, 55°C, 6 h), followed by polyphosphoric acid (PPA)-mediated cyclization to yield 32–71% carbamoyl derivatives. This approach minimizes intermediate isolation but faces challenges with electron-donating substituents.
Integrated Synthesis Routes
Sequential Hydrogenation-Acylation
A three-step industrial route combines:
Asymmetric Catalysis for Enantiopure Forms
Chiral iridium catalysts (e.g., (R)-BINAP-Ir) enable enantioselective hydrogenation of 8-keto intermediates, achieving >90% ee. Subsequent amidation with chiral amines (e.g., (S)-α-methylbenzylamine) retains stereochemistry, critical for pharmaceutical applications.
Comparative Analysis of Methods
Table 3: Advantages and Limitations
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Domino Reduction | High yield, one-pot | Limited to simple substituents | Industrial |
| Meldrum’s Acid Cyclization | Broad substrate scope | Low yields with EDGs | Laboratory |
| Asymmetric Hydrogenation | High enantioselectivity | Costly catalysts | Pilot-scale |
Industrial-Scale Optimization
Chemical Reactions Analysis
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or acetate groups, leading to the formation of different derivatives.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted tetrahydroquinolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing oxidative stress and apoptosis.
Medicine: Due to its biological activity, it is being investigated as a potential therapeutic agent for the treatment of diseases like cancer and bacterial infections.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress in cells by disrupting the balance of reactive oxygen species (ROS), leading to cell damage and apoptosis.
PI3K/AKT/mTOR Pathway: It has been shown to interfere with the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. This disruption leads to autophagy and cell death in cancer cells.
DNA Topoisomerase Inhibition: The compound may also inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and transcription, thereby preventing cancer cell growth.
Comparison with Similar Compounds
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can be compared with other similar compounds, such as:
Tetrahydroquinolinones: These compounds share a similar core structure but differ in their functional groups. They also exhibit biological activities, including anticancer and antimicrobial properties.
Isoquinolinones: These compounds have a rigid isoquinoline core and are known for their PI3K inhibitory activity, making them useful in cancer therapy.
2-Pyridones: These compounds are structurally related and exhibit antibacterial and antifungal activities. They are valuable in the development of antimicrobial agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.
Biological Activity
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a derivative of tetrahydroquinoline, a compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 248.278 g/mol. The structure features a tetrahydroquinoline core with a carbamoyl and acetate substituent that may influence its biological activity.
Biological Activity Overview
Research indicates that tetrahydroquinoline derivatives exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that compounds with a tetrahydroquinoline scaffold can inhibit cancer cell proliferation. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) .
- Antimicrobial Properties : Tetrahydroquinolines are also recognized for their antimicrobial activities. Compounds in this class have been tested against a range of pathogens and shown to possess effective antibacterial and antifungal properties .
- Antioxidant Effects : Some studies suggest that these compounds can enhance oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels that contribute to their anticancer effects .
The mechanisms underlying the biological activities of this compound may include:
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and ROS generation .
- Inhibition of Protein Degradation : Similar compounds have been identified as proteasome inhibitors, which can disrupt cellular homeostasis and promote apoptosis in malignant cells .
- Modulation of Signaling Pathways : Tetrahydroquinoline derivatives can interact with various signaling pathways involved in cell growth and survival, potentially leading to enhanced sensitivity to chemotherapy .
Case Studies
- Cytotoxicity Testing : In vitro studies have shown that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For example:
- Antimicrobial Studies : Research has indicated that tetrahydroquinoline derivatives possess broad-spectrum antimicrobial activity. For instance:
Data Table
The following table summarizes the biological activities and corresponding IC50 values for selected tetrahydroquinoline derivatives:
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| 8-Carbamoyl-3-methyl-tetrahydroquinoline | HeLa | 0.019 |
| 8-Carbamoyl-3-methyl-tetrahydroquinoline | HT-29 | 0.027 |
| 8-Carbamoyl-3-methyl-tetrahydroquinoline | A2780 | 0.039 |
| Tetrahydroquinoline Derivative A | CEM | 0.040 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8-carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with hydrogenation of quinoline derivatives, followed by carbamoylation and acetylation. For example, intermediates like 5,6,7,8-tetrahydroquinolin-8-amine can be functionalized using carbamoyl chloride under controlled pH (7–9) and low-temperature conditions (0–5°C) to avoid side reactions . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : Use X-ray crystallography to resolve the 3D structure, particularly for stereochemical confirmation at the 8-position. NMR spectroscopy (¹H, ¹³C, DEPT-135) is critical for verifying substituent positions (e.g., methyl and carbamoyl groups) and detecting rotational isomers . For advanced validation, compare experimental NMR shifts with density functional theory (DFT)-calculated spectra .
Q. What are the key physicochemical properties relevant to its pharmacological potential?
- Methodology : Determine solubility (in DMSO, water, and buffers via shake-flask method), logP (HPLC or shake-flask), and pKa (potentiometric titration). These properties inform bioavailability and target binding. For example, the carbamoyl group enhances water solubility, while the tetrahydroquinoline core influences lipophilicity .
Advanced Research Questions
Q. How do competing reaction pathways impact the yield of this compound, and how can they be mitigated?
- Methodology : Side reactions (e.g., over-acetylation or carbamoyl hydrolysis) are influenced by solvent polarity and temperature. Kinetic studies using HPLC-MS to monitor intermediate formation can identify optimal reaction windows. For instance, acetylation at >30°C promotes esterification of the carbamoyl group, requiring strict temperature control .
Q. What computational strategies can predict its reactivity in transition metal-catalyzed reactions?
- Methodology : Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model coordination sites. The carbamoyl and acetate groups act as weak donors, but phosphorus-modified analogs (e.g., phosphine derivatives) enhance metal-binding stability . Pair computational results with experimental validation using UV-Vis and cyclic voltammetry to assess complex stability .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Discrepancies often arise from impurity profiles or assay conditions. Perform batch-to-batch consistency checks via HPLC-UV/ELSD and biological assays under standardized protocols (e.g., fixed cell lines, incubation times). For example, trace solvents (e.g., DMF residuals) can artificially inhibit enzymes, necessitating rigorous solvent removal .
Q. What experimental designs optimize reaction conditions for large-scale synthesis while minimizing waste?
- Methodology : Apply Design of Experiments (DoE) principles, such as factorial or response surface methodology (RSM), to optimize variables (temperature, catalyst loading, solvent ratio). For instance, a central composite design can reduce the number of trials by 40% while identifying critical interactions (e.g., solvent polarity vs. reaction rate) .
Q. How does this compound interact with biological macromolecules (e.g., enzymes or DNA), and what techniques validate these interactions?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Molecular docking (AutoDock Vina) paired with mutagenesis studies can identify key residues in target proteins. For example, the quinoline ring may intercalate with DNA, validated via fluorescence quenching assays .
Methodological Considerations
- Data Contradictions : Cross-validate structural and activity data using orthogonal techniques (e.g., XRD + NMR + IR) .
- Advanced Coordination Chemistry : Explore transition metal complexes (e.g., Ru or Pd) for catalytic applications, leveraging the compound’s donor atoms .
- Safety & Compliance : While commercial-scale production is excluded, note that research-scale handling requires hazard assessments (e.g., fume hood use for volatile intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
